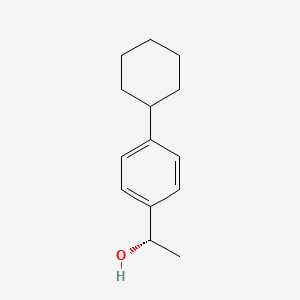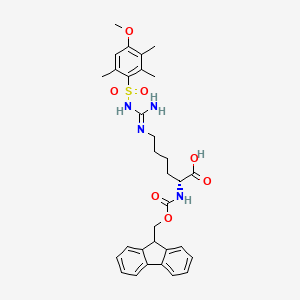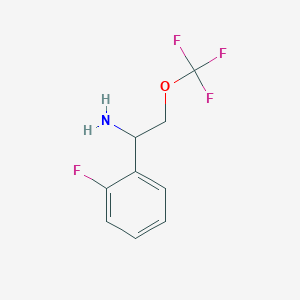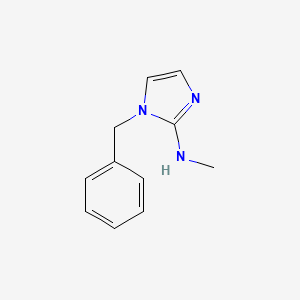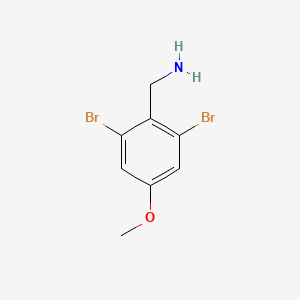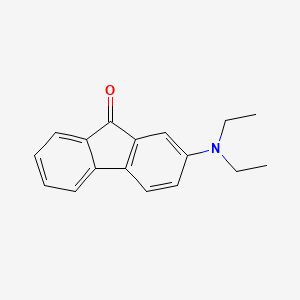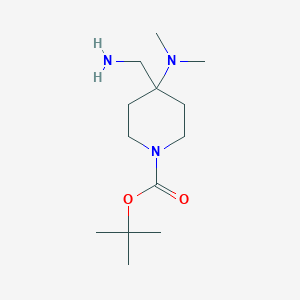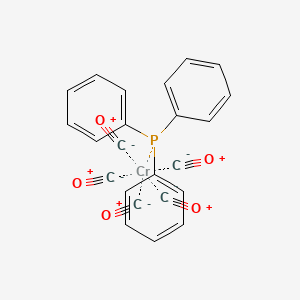![molecular formula C17H25NO B13151205 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that belongs to the class of azabicyclononanes. This compound is characterized by its unique structure, which includes a phenyl group, an isopropyl group, and a hydroxyl group attached to a bicyclic azabicyclononane framework. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves the following steps:
Formation of the Azabicyclononane Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as cyclohexylamines and aldehydes.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of the Isopropyl Group: The isopropyl group can be added through alkylation reactions using isopropyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and isopropyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or isopropyl derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.3.1]nonan-3-ones: These compounds share a similar bicyclic structure but differ in the substituents attached to the core.
9-Borabicyclo[3.3.1]nonane: This compound is used as a hydroboration reagent and has a similar bicyclic framework.
Uniqueness
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[331]nonan-3-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
3-phenyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C17H25NO/c1-13(2)18-15-9-6-10-16(18)12-17(19,11-15)14-7-4-3-5-8-14/h3-5,7-8,13,15-16,19H,6,9-12H2,1-2H3 |
Clave InChI |
IMLVPGAUWCQLNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2CCCC1CC(C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
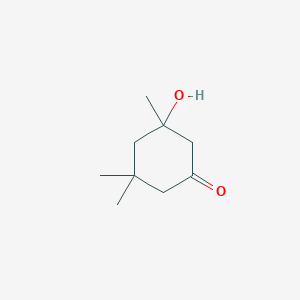
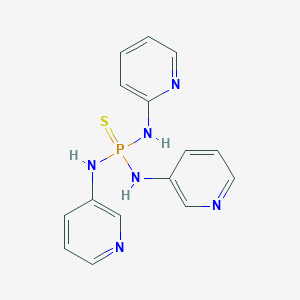
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
